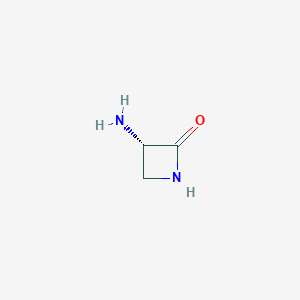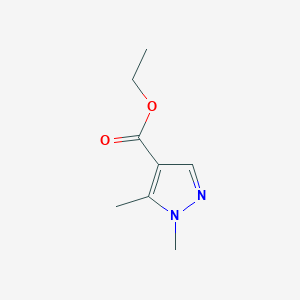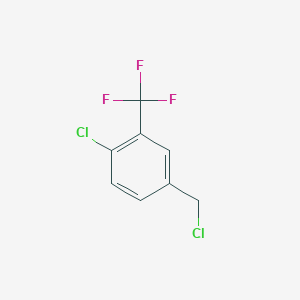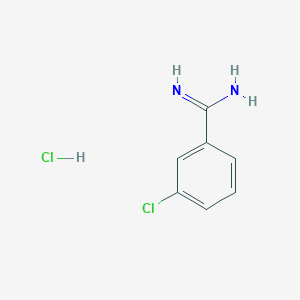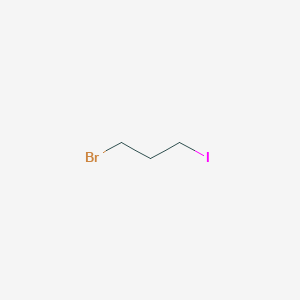
1-溴-3-碘丙烷
描述
1-Bromo-3-iodopropane is an organic compound with the molecular formula C3H6BrI . It has an average mass of 248.888 Da and a monoisotopic mass of 247.869736 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-iodopropane consists of a three-carbon chain (propane) with a bromine atom attached to the first carbon and an iodine atom attached to the third carbon .
Physical And Chemical Properties Analysis
1-Bromo-3-iodopropane is a liquid at room temperature . It has a molecular weight of 248.89 . The compound should be stored in a dark place, sealed, and at room temperature .
科学研究应用
光谱学和分子结构分析
1-溴-3-碘丙烷一直是分子结构和行为研究的研究对象。 Ogawa等人(1978年)研究了1-溴丙烷和1-碘丙烷等物质在气态、液态、玻璃态和晶体态等不同状态下的振动光谱和旋转异构体。他们的研究有助于理解这些分子的正常振动频率和旋转异构体,为1-溴-3-碘丙烷及相关化合物的分子结构和行为提供了宝贵的见解(Ogawa et al., 1978)。
光解离研究
在光解离领域,1-溴-3-碘丙烷被用于研究分子内电子能量转移。 Stevens等人(1995年)对1-溴-3-碘丙烷在222纳米下的光解离进行了实验,揭示了这一过程的非绝热性和动力学特性。这类研究对于理解有机分子在光的影响下的电子结构和反应至关重要(Stevens et al., 1995)。
电化学还原研究
对1-溴-3-碘丙烷的电化学行为进行了研究,以了解其还原性质。 Pritts和Peters(1994年)探讨了1-溴-3-碘丙烷和类似化合物在碳阴极上的电化学还原,有助于更广泛地理解电化学反应以及在合成和能量存储方面的潜在工业应用(Pritts & Peters, 1994)。
质谱分析阈电离光谱
该化合物还是质谱分析阈电离光谱的研究重点。 Park等人(2001年)使用真空紫外辐射研究了1-和2-碘丙烷。这项研究有助于确定准确的电离能,并理解碘丙烷的解离和碎裂行为,这对于质谱和分析化学领域至关重要(Park et al., 2001)。
构象和异构体研究
研究还关注1-溴-3-碘丙烷的构象和异构体性质。 Matsuura等人(1979年)测量了1-溴-3-碘丙烷等物质的拉曼和红外光谱,以了解其旋转异构体和构象组成。这类研究对于理解有机化合物的柔性和异构体行为至关重要,这在药物设计和材料科学等领域具有重要意义(Matsuura et al., 1979)。
安全和危害
1-Bromo-3-iodopropane is considered hazardous. It is flammable and can cause skin and eye irritation. Inhalation of its vapors can cause respiratory problems . It should be handled with protective gloves, clothing, and eye/face protection .
Relevant Papers
One relevant paper is “Nonadiabaticity and intramolecular electronic energy transfer in the photodissociation of 1‐bromo‐3‐iodopropane at 222 nm” by Jonathan E. Stevens, David C. Kitchen, Gabriela C. G. Waschewsky, and Laurie J. Butler . This paper discusses the photodissociation of 1-Bromo-3-iodopropane at 222 nm. The study provides insights into the nonadiabaticity and intramolecular electronic energy transfer in the photodissociation process .
作用机制
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-iodopropane . For instance, its reactivity might be influenced by the pH and temperature of its environment . It should be stored in a dark place, sealed, and at room temperature to maintain its stability .
属性
IUPAC Name |
1-bromo-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCHTIHSVATQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498952 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22306-36-1 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 1-bromo-3-iodopropane is electrochemically reduced?
A: When 1-bromo-3-iodopropane undergoes electrochemical reduction at a carbon cathode in dimethylformamide, it primarily forms cyclopropane. This reaction involves a two-electron reduction mechanism, leading to the cleavage of a carbon-halogen bond. [] While cyclopropane is the major product, small amounts of propylene and trace amounts of propane are also detected. []
Q2: How does the photodissociation of 1-bromo-3-iodopropane at 222 nm proceed?
A: Irradiating 1-bromo-3-iodopropane with 222 nm light initiates an n(Br)→σ(C–Br) transition. This excitation promotes the molecule to a diabatic excited state potential energy surface, leading to the dissociation of the carbon-bromine bond. [] Interestingly, this surface intersects with another diabatic surface characterized by n(I)→σ(C–I) at extended C-Br distances. This intersection facilitates intramolecular energy transfer from the C-Br to the C-I bond, potentially leading to C-I bond fission. [] The extent of this energy transfer, and consequently, the C-I bond fission, depends on the strength of the off-diagonal potential coupling between the two diabatic states. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






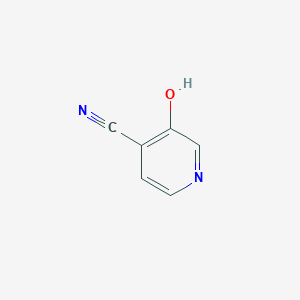


![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
